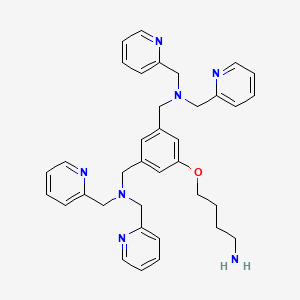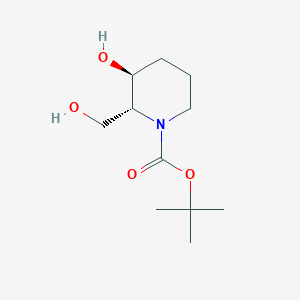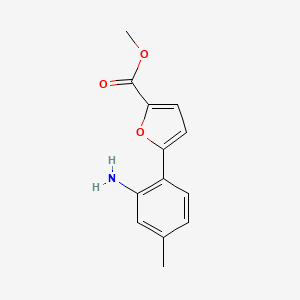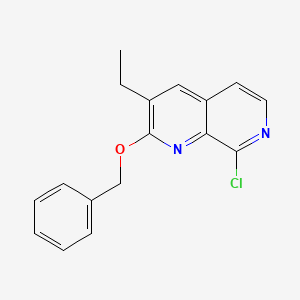
2-(Benzyloxy)-8-chloro-3-ethyl-1,7-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzyloxy)-8-chloro-3-ethyl-1,7-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. This compound is characterized by the presence of a benzyloxy group at the second position, a chlorine atom at the eighth position, and an ethyl group at the third position of the naphthyridine ring. Naphthyridines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-8-chloro-3-ethyl-1,7-naphthyridine can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Another approach involves the use of benzyloxy-pyridinium triflate as a reagent for the synthesis of benzyl ethers and esters. This method provides a convenient and effective way to introduce the benzyloxy group under neutral conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-8-chloro-3-ethyl-1,7-naphthyridine undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzylic alcohols or ketones.
Reduction: Reduction reactions can convert electron-withdrawing groups into electron-donating groups.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic reagents like nitrating agents (HNO₃) and acylating agents (RCOCl) are used under acidic conditions.
Major Products Formed
Oxidation: Benzylic alcohols and ketones.
Reduction: Amines and alkyl groups.
Substitution: Nitro and acyl derivatives.
Scientific Research Applications
2-(Benzyloxy)-8-chloro-3-ethyl-1,7-naphthyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-8-chloro-3-ethyl-1,7-naphthyridine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit leukotriene A-4 hydrolase or mitogen-activated protein kinase 14, which are involved in inflammatory and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)-1-methylpyridinium triflate: Used for the synthesis of benzyl ethers and esters.
3-(Benzyloxy)pyridin-2-amine: Investigated for its pharmacological properties.
Quisqualic acid analogs: Contain similar structural motifs and are used in the development of therapeutic agents.
Uniqueness
2-(Benzyloxy)-8-chloro-3-ethyl-1,7-naphthyridine is unique due to its specific substitution pattern on the naphthyridine ring, which imparts distinct chemical and biological properties. Its combination of benzyloxy, chloro, and ethyl groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C17H15ClN2O |
|---|---|
Molecular Weight |
298.8 g/mol |
IUPAC Name |
8-chloro-3-ethyl-2-phenylmethoxy-1,7-naphthyridine |
InChI |
InChI=1S/C17H15ClN2O/c1-2-13-10-14-8-9-19-16(18)15(14)20-17(13)21-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3 |
InChI Key |
QHJNKANCLWIWEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C2C(=C1)C=CN=C2Cl)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


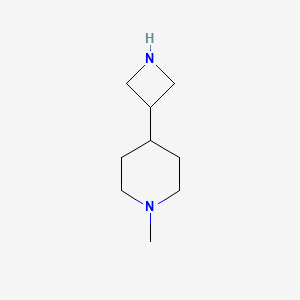
![6-Chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11766749.png)
![Methyl 2-(2-oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)acetate](/img/structure/B11766752.png)
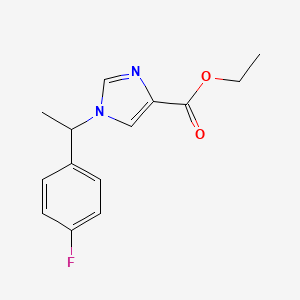
![Ethyl 8-{3-[(1H-indol-2-yl)methyl]phenyl}-8-oxooctanoate](/img/structure/B11766764.png)
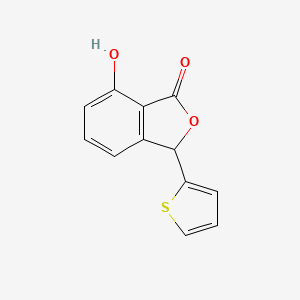
![1,2,8,9-tetrazatricyclo[8.4.0.03,8]tetradeca-2,4,6,9,11,13-hexaene](/img/structure/B11766780.png)
![N-(7-(4-Methylbenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B11766792.png)
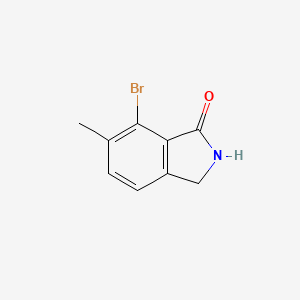
![2-(1,1,2,2,2-Pentafluoroethyl)-2-[3-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B11766832.png)
![4,6-Dimethyl-[2,2'-bipyrimidin]-5-amine](/img/structure/B11766839.png)
